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1-[2-(Piperazin-1-

yl)ethyl]imidazolidin-2-one

CAS No.: 104087-61-8

Cat. No.: B1283970
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Technical Support Center: Piperazine Scaffold
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Current Status: Online 🟢 Operator: Senior Application Scientist (Medicinal Chemistry & Safety

Pharmacology Unit) Topic: Minimizing Off-Target Effects of Piperazine-Containing Compounds

Introduction
Welcome to the Piperazine Optimization Support Center. The piperazine ring is a "privileged

scaffold" in medicinal chemistry, appearing in clinically vital drugs ranging from antihistamines

(cetirizine) to antifungals (itraconazole) and antipsychotics (aripiprazole). However, its

physicochemical profile—specifically the basicity of the secondary/tertiary nitrogens and its

amphiphilic nature—frequently triggers three critical off-target alerts: hERG channel inhibition,

Phospholipidosis (PLD), and Reactive Metabolite formation.

This guide is structured as a series of "Trouble Tickets" addressing these specific failure

modes. Each module provides mechanistic root cause analysis, actionable chemical
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modifications, and validation protocols.

Module 1: Cardiotoxicity & hERG Inhibition
Ticket ID: #hERG-001 Issue: Compound shows QT prolongation risk; IC50 < 10 µM in hERG

patch clamp.

Root Cause Analysis
The hERG potassium channel possesses a large inner cavity with aromatic residues (Tyr652,

Phe656) that stabilize high-affinity blockers via

-stacking and cation-

interactions. Piperazines are frequent offenders because:

Protonation: At physiological pH (7.4), the piperazine nitrogen (typical pKa ~8.5–9.8) is

protonated, forming a cation that binds to the channel's electronegative pore.

Lipophilicity: High ClogP facilitates entry into the channel cavity.

Troubleshooting & Optimization Strategy
To detune hERG affinity while maintaining potency, you must modulate the Basicity-Lipophilicity

Vector.
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Parameter Target Range Chemical Strategy

pKa (Basic N) < 7.5

Electron Withdrawal: Add

fluorine to the piperazine ring

or adjacent alkyl chains.

Bioisosteres: Switch to spiro-

diamines or fused ring

systems.

ClogP < 3.0

Polarity: Introduce polar

surface area (PSA) remote

from the pharmacophore (e.g.,

sulfones, alcohols).

Topology Rigid

Steric Clashes: Introduce

"ortho" substituents on phenyl

rings attached to the

piperazine to prevent the "flat"

conformation preferred by

hERG.

Decision Logic: hERG Mitigation
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hERG Liability Detected
(IC50 < 10 µM)

Check Basic pKa Check ClogP

pKa > 8.0

Yes

ClogP > 3.5

Yes

Strategy A: Reduce Basicity
1. Add F to piperazine ring
2. N-acylation (if tolerable)
3. Convert to amide/urea

Strategy C: Zwitterion Effect
Add COOH to neutralize charge

Strategy B: Reduce Lipophilicity
1. Add polar tails (OH, SO2Me)

2. Scaffold hopping (Spiro-cycles)

Retest in Patch Clamp

Click to download full resolution via product page

Caption: Decision tree for mitigating hERG liability based on physicochemical drivers.

Validation Protocol: Automated Patch Clamp
Do not rely solely on radioligand binding, as it produces false positives/negatives due to state-

dependent binding.

Cell Line: CHO or HEK293 stably expressing hERG (Kv11.1).

Solutions:

Extracellular: HB-PS (standard physiological saline).

Intracellular: K-Aspartate based (to mimic cytosolic K+).
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Voltage Protocol:

Hold at -80 mV.

Depolarize to +40 mV for 2s (activates/inactivates channels).

Repolarize to -50 mV for 2s (elicits tail current—measure inhibition here).

Acceptance Criteria: Seal resistance > 500 MΩ; Access resistance < 10 MΩ.

Module 2: Phospholipidosis (PLD)
Ticket ID: #PLD-002 Issue: Lysosomal accumulation of phospholipids; "Foamy macrophage"

phenotype in histology.

Root Cause Analysis
Piperazine drugs often classify as Cationic Amphiphilic Drugs (CADs).[1][2]

Mechanism: The uncharged drug permeates the cell membrane. Once inside the acidic

lysosome (pH ~4.5), the basic piperazine nitrogen becomes diprotonated and trapped

(Lysosomal Trapping). The trapped cation inhibits phospholipase activity, preventing lipid

degradation.

Predictive Index: A compound is high risk if

and

.

Troubleshooting & Optimization Strategy
To eliminate PLD, you must disrupt the CAD pharmacophore.

FAQ: Can I fix PLD without losing potency? Yes. The goal is to reduce the amphiphilicity

without necessarily destroying binding.

Reduce pKa: Lowering pKa below 6.5 prevents extensive lysosomal protonation.
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Topological Disruption: Move the lipophilic bulk away from the basic center to disrupt the

amphiphilic moment.

Metabolic Soft Spots: Introduce sites for rapid metabolism (e.g., ester hydrolysis) so the drug

does not accumulate (though this impacts half-life).

Validation Protocol: High-Content Screening (HCS) for
PLD
This protocol uses fluorescent phospholipid analogs to visualize accumulation.

Reagents:

HCS LipidTOX™ Red Phospholipidosis Detection Reagent (Invitrogen).

Hoechst 33342 (Nuclear stain).

Step-by-Step Workflow:

Seeding: Plate HepG2 or U937 cells in 96-well plates (10,000 cells/well).

Dosing: Treat with test compounds (1–50 µM) for 24–48 hours.

Positive Control: Amiodarone (10 µM).

Negative Control: Acetaminophen.

Staining: Add LipidTOX Red (1:1000) and Hoechst (1:2000) directly to the media for the final

24 hours.

Imaging: Acquire images on a High-Content Imager (e.g., CellInsight CX7).

Analysis: Quantify "Spot Intensity per Cell" in the cytoplasmic region.

Cell Seeding
(HepG2)

Compound Dosing
(24-48h)

Add LipidTOX Probe
(Co-incubation)

Live Cell Imaging
(Confocal/HCS)

Image Analysis
(Cytoplasmic Granularity)

Click to download full resolution via product page
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Caption: In vitro fluorescent screening workflow for phospholipidosis detection.

Module 3: Reactive Metabolites (Bioactivation)
Ticket ID: #TOX-003 Issue: Covalent binding to proteins; positive GSH/CN- trapping assay.

Root Cause Analysis
The piperazine ring is susceptible to oxidative bioactivation by CYP450 enzymes (typically

CYP3A4 or CYP2D6).

Iminium Ion Formation: Oxidation of the

-carbon leads to an unstable carbinolamine, which dehydrates to a reactive iminium species.
This electrophile can alkylate DNA or proteins.

Ring Opening: The iminium ion can hydrolyze, leading to ring-opening and the formation of

reactive aldehyde intermediates (e.g., ethylenediamine derivatives).

Troubleshooting & Optimization Strategy
Metabolic Vulnerability Structural Fix Mechanism

-Carbon Oxidation Gem-dimethylation

Steric hindrance blocks CYP

access to the

-carbon.

Ring Dehydrogenation Bridged Systems

Switch to diazabicyclo-systems

(e.g., 2,5-

diazabicyclo[2.2.1]heptane) to

prevent planarization required

for iminium formation.

N-Dealkylation Deuteration

Deuterium at the

-position slows C-H bond

breakage (Kinetic Isotope

Effect).
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Validation Protocol: Reactive Metabolite Trapping
Self-validating system: If adducts are found, the structure is liable.

Incubation: Mix test compound (10 µM) with Human Liver Microsomes (HLM) and NADPH.

Trapping Agents:

Glutathione (GSH):[3][4] Traps "soft" electrophiles (quinones, epoxides).

Potassium Cyanide (KCN):[3] specifically traps iminium ions (hard electrophiles common

in piperazines).

Analysis: LC-MS/MS. Look for:

[M + GSH + H]+

[M + CN + H]+ (Mass shift of +26 Da indicates iminium formation).

References
hERG SAR & Piperazines

Title: Strategies to Reduce hERG K+ Channel Blockade.
Source: Journal of Medicinal Chemistry.

URL:[Link]

Phospholipidosis Mechanisms

Title: Medicinal chemistry strategies to minimize phospholipidosis.[1][2][5][6]

Source: Progress in Medicinal Chemistry.

URL:[Link]

Bioisosteres & Safety

Title: Applications of Isosteres of Piperazine in the Design of Biologically Active

Compounds.[7][8]

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 11 Tech Support

https://pubs.rsc.org/en/content/articlehtml/2020/ra/c9ra09115g
https://www.mdpi.com/2297-8739/10/6/353
https://pubs.rsc.org/en/content/articlehtml/2020/ra/c9ra09115g
https://pubs.acs.org/doi/10.1021/jm049466y
https://www.echelon-inc.com/drug-induced-phospholipidosis/
https://www.researchgate.net/publication/26750107_Medicinal_Chemistry_Strategies_to_Minimize_Phospholipidosis
https://pubmed.ncbi.nlm.nih.gov/19689265/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8501941/
https://pubmed.ncbi.nlm.nih.gov/21565696/
https://www.researchgate.net/publication/361192528_Applications_of_Isosteres_of_Piperazine_in_the_Design_of_Biologically_Active_Compounds_Part_2
https://pubs.acs.org/doi/abs/10.1021/acs.jafc.2c00726
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1283970?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Source: Journal of Agricultural and Food Chemistry.

URL:[Link]

Reactive Metabolites

Title: Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a

Novel Ring Contraction.[9]

Source: Chemical Research in Toxicology.

URL:[Link]

In Silico Prediction

Title: Tuning hERG out: Antitarget QSAR Models for Drug Development.
Source: Frontiers in Pharmacology.

URL:[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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